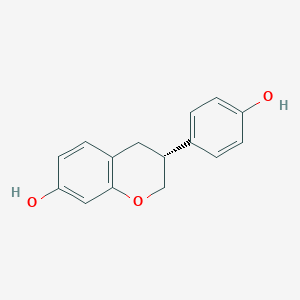

(R)-Equol

Descripción general

Descripción

(R)-Equol es un estrógeno no esteroideo producido a partir del metabolismo del fitoestrógeno isoflavonoide daidzeína por la microflora intestinal humana . Es una molécula quiral que existe en dos formas enantioméricas: (S)-equol y this compound. Si bien (S)-equol se produce naturalmente en humanos y animales, this compound puede sintetizarse químicamente . Este compuesto ha despertado un interés significativo debido a sus posibles beneficios para la salud y su papel en varios procesos biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

(R)-Equol se puede sintetizar a través de varios métodos. Un enfoque común implica la reducción de daidzeína, una isoflavona que se encuentra en la soya, utilizando cepas bacterianas específicas que poseen las enzimas necesarias . La ruta sintética generalmente implica:

Hidrogenación: La daidzeína se hidrogena en presencia de un catalizador como paladio sobre carbono (Pd/C) bajo gas hidrógeno para producir dihidrodaidzeína.

Reducción microbiana: La dihidrodaidzeína luego se reduce mediante bacterias intestinales específicas, como Slackia isoflavoniconvertens, para producir this compound.

Métodos de producción industrial

La producción industrial de this compound a menudo implica procesos biotecnológicos utilizando microorganismos genéticamente modificados que pueden convertir daidzeína en this compound de manera eficiente. Estos procesos están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

(R)-Equol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar equol quinona, un intermedio reactivo.

Reducción: Puede reducirse para formar dihidroequol.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo, para formar varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidrogenación catalítica.

Sustitución: Se utilizan reactivos como cloruros de acilo o haluros de alquilo para reacciones de sustitución.

Productos principales

Equol quinona: Formada a través de la oxidación.

Dihidroequol: Formada a través de la reducción.

Derivados de equol sustituidos: Formados a través de reacciones de sustitución.

Aplicaciones Científicas De Investigación

Química

En química, (R)-equol se utiliza como compuesto modelo para estudiar el comportamiento de los estrógenos no esteroideos y sus interacciones con varios reactivos químicos. También sirve como precursor para sintetizar otros compuestos biológicamente activos .

Biología

This compound se estudia por su papel en la modulación de la actividad del receptor de estrógeno. Se ha demostrado que se une preferentemente al receptor de estrógeno alfa (ERα), influyendo en varios procesos biológicos .

Medicina

En medicina, this compound se investiga por sus posibles efectos terapéuticos en afecciones como los síntomas de la menopausia, la osteoporosis y los cánceres dependientes de hormonas. Su capacidad para modular los receptores de estrógeno lo convierte en un candidato para terapias de moduladores selectivos de receptores de estrógeno (SERM) .

Industria

Industrialmente, this compound se utiliza en la formulación de suplementos dietéticos y alimentos funcionales destinados a mejorar la salud de las mujeres. También se explora por sus propiedades antioxidantes en formulaciones cosméticas .

Mecanismo De Acción

(R)-Equol ejerce sus efectos principalmente a través de la unión a los receptores de estrógeno. Tiene una mayor afinidad por el receptor de estrógeno alfa (ERα) en comparación con el receptor de estrógeno beta (ERβ). Al unirse, this compound modula la transcripción de genes sensibles a los estrógenos, influyendo en varios procesos fisiológicos como la proliferación celular, la diferenciación y la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

(S)-Equol: El enantiómero de (R)-equol, que se produce naturalmente en humanos y animales.

Daidzeína: La isoflavona precursora de la que se deriva this compound.

Genisteína: Otra isoflavona con actividad estrogénica.

Singularidad

This compound es único debido a su afinidad de unión selectiva al receptor de estrógeno alfa (ERα), que lo distingue de (S)-equol que se une preferentemente al receptor de estrógeno beta (ERβ). Esta propiedad de unión selectiva hace que this compound sea un compuesto valioso para aplicaciones terapéuticas específicas .

Actividad Biológica

(R)-Equol, a metabolite derived from the isoflavone daidzein, has garnered significant attention due to its diverse biological activities and potential health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various health conditions, and relevant research findings.

This compound is a chiral compound that exhibits distinct biological activities compared to its enantiomer, (S)-equol. It primarily functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor (ER) signaling pathways in various tissues. Research indicates that this compound can activate both ERα and ERβ, albeit with differing potencies and effects depending on the cellular context.

Binding Affinity and Activation

- Binding Affinity : this compound has been shown to possess a relative molar binding affinity for ERs that is significantly higher than that of its precursor daidzein but lower than estradiol. Specifically, studies report a binding affinity of approximately 0.4 relative to estradiol .

- Transactivation Studies : In vitro studies demonstrate that this compound induces ERα and ERβ transactivation in a dose-dependent manner. For instance, in HepG2 cells, this compound at 10 µM resulted in significant transactivation of ERα (24.2 ± 5.2) compared to control .

Cardiovascular Health

Recent studies have highlighted the potential cardiovascular benefits associated with equol production. A cross-sectional study involving 979 Japanese men revealed that individuals capable of producing equol exhibited significantly lower odds of atherosclerotic changes in the aorta compared to non-producers (odds ratio: 0.62) . Additionally, equol producers showed improved vascular function and reduced cardiovascular disease risk factors.

Menopausal Symptoms

Clinical trials have indicated that this compound supplementation can alleviate menopausal symptoms such as hot flashes and vasomotor symptoms in peri- and post-menopausal women. A systematic review noted significant improvements in these symptoms among women receiving equol compared to those receiving placebo .

Cancer Prevention

This compound has been investigated for its chemopreventive properties, particularly concerning hormone-related cancers such as breast and prostate cancer. Animal studies suggest that while (S)-equol does not promote tumor growth, this compound may exhibit chemopreventive effects by inhibiting the proliferation of cancer cells . Furthermore, observational studies indicate that equol producers may have a more favorable prognosis regarding breast cancer recurrence .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318590 | |

| Record name | (+)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221054-79-1 | |

| Record name | (+)-Equol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221054-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221054791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8RAP1HXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.